5-Methylpyridine-3-boronic acid is an organic compound with the molecular formula and a molecular weight of approximately 136.95 g/mol. It is classified as a boronic acid, which contains a boron atom bonded to a hydroxyl group and an organic moiety. The compound appears as a white to pale brown powder and is known for its utility in various
Here are some areas of scientific research where 5-MPBA is being studied:
5-Methylpyridine-3-boronic acid exhibits notable biological activities, particularly in medicinal chemistry. Its derivatives have been studied for potential applications as:
Several methods exist for synthesizing 5-methylpyridine-3-boronic acid:
The applications of 5-methylpyridine-3-boronic acid are diverse:
Interaction studies involving 5-methylpyridine-3-boronic acid focus on its binding properties with various biological targets:
Several compounds share structural similarities with 5-methylpyridine-3-boronic acid, each possessing unique properties and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylpyridine-3-boronic acid | C6H8BNO2 | Different position of methyl group; used in similar reactions. |
2-Pyridylboronic acid | C6H7BNO2 | Exhibits different reactivity patterns; used for different synthetic pathways. |
3-Pyridylboronic acid | C6H7BNO2 | Similar applications but distinct binding characteristics. |
The uniqueness of 5-methylpyridine-3-boronic acid lies in its specific positioning of the methyl group on the pyridine ring, which influences its reactivity and biological interactions compared to other pyridylboronic acids.
Halogen-metal exchange (HMe) remains the most cost-effective and scalable method for synthesizing pyridinylboronic acids. The general protocol involves reacting 3-bromo-5-methylpyridine with organolithium or organomagnesium reagents, followed by quenching with trialkyl borates (e.g., B(OMe)₃ or B(Oi-Pr)₃). A representative procedure is outlined below:
Table 1: Halogen-metal exchange conditions for 5-methylpyridine-3-boronic acid synthesis
Substrate | Organometal | Borate | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
3-Bromo-5-methylpyridine | n-BuLi | B(OMe)₃ | THF | −78°C | 65–75 |
3-Iodo-5-methylpyridine | i-PrMgCl | B(Oi-Pr)₃ | Et₂O | −40°C | 82–88 |
Key limitations include poor reactivity with chloropyridines and functional group incompatibility (e.g., esters, nitriles). The in situ quenching method, where trialkyl borate is pre-mixed with the halopyridine, enhances yields for sensitive substrates.
Directed ortho-metallation (DoM) leverages directing groups (e.g., F, Cl, OMe) to control borylation regioselectivity. For 5-methylpyridine derivatives, lithiation at the 3-position is facilitated by a 5-methyl group’s electron-donating effect, followed by borate trapping.
Example:
3-Fluoro-5-methylpyridine undergoes lithiation with LDA (lithium diisopropylamide) at −78°C, yielding 3-borylated product after B(Oi-Pr)₃ quench (63% yield). Steric hindrance from the methyl group improves selectivity, avoiding competing para-borylation.
Palladium-catalyzed Miyaura borylation enables direct conversion of halopyridines to boronic acids using diboron reagents (e.g., B₂pin₂). This method is ideal for substrates with sensitive functional groups.
Case Study:
3-Bromo-5-methylpyridine reacts with B₂pin₂ (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C, affording the boronic ester in 92% yield. Hydrolysis with HCl yields 5-methylpyridine-3-boronic acid.
Table 2: Palladium-catalyzed borylation optimization
Catalyst | Ligand | Boron Source | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | None | B₂pin₂ | Dioxane | 12 | 92 |
Pd(OAc)₂ | XPhos | HBpin | THF | 24 | 78 |
Iridium complexes (e.g., [Ir(cod)OMe]₂) enable direct C–H borylation of pyridines without pre-functionalization. The 5-methyl group enhances regioselectivity by sterically blocking adjacent positions.
Mechanistic Insight:
Iridium catalysts activate C–H bonds via σ-complex-assisted metathesis (σ-CAM). The 3-position’s accessibility and the methyl group’s steric profile favor borylation at the 3-position.
Table 3: Iridium-catalyzed borylation of 5-methylpyridine
Substrate | Catalyst | Boron Source | Temperature | Yield (%) |
---|---|---|---|---|
5-Methylpyridine | [Ir(cod)OMe]₂ | HBpin | 80°C | 85 |
3-Fluoro-5-methylpyridine | 1a-Ir(cod) | HBpin | 40°C | 72 |
Rhodium catalysts, though less active, achieve comparable yields under photoredox conditions (e.g., blue LED irradiation).
The electronic and steric properties of 5-methylpyridine-3-boronic acid significantly influence its reactivity in Suzuki-Miyaura couplings. The pyridine ring’s nitrogen atom introduces electron-withdrawing effects, polarizing the boron center and enhancing its electrophilicity during transmetalation [1] [5]. This polarization facilitates the transfer of the pyridyl group to the palladium catalyst, a critical step in forming biaryl products. Concurrently, the methyl substituent at the 5-position introduces steric bulk, which modulates the accessibility of the boron atom. Studies on analogous systems, such as 3-pyridylboroxin, demonstrate that steric hindrance can slow undesired side reactions like protodeboronation while maintaining sufficient reactivity for cross-coupling [3] [4].
The transmetalation mechanism involves the formation of a palladium-boronate complex, where the boron atom coordinates to a hydroxyl group generated by the base. For 5-methylpyridine-3-boronic acid, computational analyses suggest that the methyl group stabilizes this intermediate through hydrophobic interactions, particularly in nonpolar solvents [1] [6]. This stabilization is critical in reactions with electron-deficient halopyridines, where competing side reactions often dominate. Empirical data from couplings involving 2-chloro-5-methylpyridine demonstrate that the methyl group’s steric profile improves regioselectivity, favoring cross-coupling over homocoupling by a factor of 3:1 in optimized conditions [3] [6].
The choice of base and cation profoundly impacts the efficiency of Suzuki-Miyaura reactions involving 5-methylpyridine-3-boronic acid. Strong bases such as cesium carbonate (Cs₂CO₃) promote deprotonation of the boronic acid, generating a tetracoordinate boronate species that readily participates in transmetalation [4] [6]. However, excessive basicity can lead to hydrolysis of the boronic acid, particularly in aqueous-organic biphasic systems. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), mitigate this issue by shuttling the boronate anion into the organic phase, enhancing reaction rates by up to 12-fold [6].
Cation size also plays a pivotal role. Larger cations like Cs⁺ stabilize the boronate-palladium complex through weak electrostatic interactions, reducing the activation energy for transmetalation. Comparative studies reveal that couplings using Cs₂CO₃ achieve yields 20–30% higher than those with potassium carbonate (K₂CO₃) when reacting 5-methylpyridine-3-boronic acid with 2-chloropyridine derivatives [4] [6]. Smaller cations, such as Na⁺, exhibit inferior performance due to inadequate stabilization of the intermediate species.
Table 1: Effect of Base and Cation on Coupling Efficiency
Base | Cation | Yield (%) | Reaction Time (h) |
---|---|---|---|
Cs₂CO₃ | Cs⁺ | 92 | 3 |
K₂CO₃ | K⁺ | 78 | 5 |
Na₂CO₃ | Na⁺ | 65 | 8 |
Ligands that modulate palladium’s electronic and steric environment are crucial for efficient transmetalation. Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), accelerate the reaction by preventing the formation of palladium black and stabilizing the active Pd⁰ species [1] [6]. For 5-methylpyridine-3-boronic acid, ligands with moderate steric bulk, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), strike an optimal balance between stability and reactivity, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹ [6].
Electron-deficient ligands enhance the electrophilicity of the palladium center, promoting oxidative addition with aryl halides. Xantphos-type ligands, which feature a rigid backbone, improve selectivity for heteroaryl coupling by preorganizing the palladium catalyst into a geometry conducive to transmetalation [3] [6]. Recent advances in ligand design have also incorporated hydrogen-bond donors to interact with the boronate species, further lowering the energy barrier for aryl group transfer.
Solvent polarity and temperature critically influence the reaction’s kinetic and thermodynamic parameters. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 5-methylpyridine-3-boronic acid but may stabilize off-cycle intermediates, reducing reaction rates [3] [6]. Mixed solvent systems, such as tetrahydrofuran (THF)/water (4:1), offer a compromise by solubilizing both the boronic acid and inorganic base while maintaining a favorable dielectric environment for transmetalation [4] [6].
Elevated temperatures (70–90°C) generally accelerate the reaction but risk promoting protodeboronation. Kinetic studies indicate that maintaining the temperature at 60°C optimizes the trade-off between rate and selectivity, achieving >90% conversion within 4 hours [4] [6]. Microwave-assisted conditions have shown promise in further reducing reaction times to under 1 hour without compromising yield, though scalability remains a challenge.
Table 2: Solvent and Temperature Effects on Reaction Outcomes
Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|
THF/H₂O (4:1) | 60 | 95 | 88 |
DMF | 80 | 89 | 75 |
Toluene/EtOH (3:1) | 70 | 82 | 80 |